molecular formula C12H10ClNO2S B8666043 4-(4-Chlorophenylsulfonylmethyl)pyridine CAS No. 558462-62-7

4-(4-Chlorophenylsulfonylmethyl)pyridine

Cat. No.: B8666043
CAS No.: 558462-62-7
M. Wt: 267.73 g/mol
InChI Key: LJKFDLNPUGPTEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorophenylsulfonylmethyl)pyridine is a useful research compound. Its molecular formula is C12H10ClNO2S and its molecular weight is 267.73 g/mol. The purity is usually 95%.
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Properties

CAS No.

558462-62-7

Molecular Formula

C12H10ClNO2S

Molecular Weight

267.73 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfonylmethyl]pyridine

InChI

InChI=1S/C12H10ClNO2S/c13-11-1-3-12(4-2-11)17(15,16)9-10-5-7-14-8-6-10/h1-8H,9H2

InChI Key

LJKFDLNPUGPTEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC2=CC=NC=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under heating, a 1-propanol (50 ml) solution of 4-chloromethylpyridine hydrochloride (1.26 g, 7.65 mmol), sodium 4-chlorobenzenesulfinate (1.52 g, 7.65 mmol) and potassium acetate (1.50 g, 15.3 mmol) was stirred at 70° C. for 8 hours. After cooling to room temperature, the reaction mixture was concentrated under reduced pressure. The residue was filtered through a short column (silica gel, ethyl acetate) and the eluate was concentrated under reduced pressure. The residue was subjected to chromatography on a silica gel column, and the fraction obtained from the hexane:ethyl acetate (=2:3) eluate was concentrated under reduced pressure, whereby the title compound (1.26 g, 62%) was obtained as a white solid.
Quantity
1.26 g
Type
reactant
Reaction Step One
Name
sodium 4-chlorobenzenesulfinate
Quantity
1.52 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A 1-propanol (50 ml) solution of 4-chloromethylpyridine hydrochloride (1.26 g, 7.65 mmol), sodium 4-chlorobenzenesulfinate (1.52 g, 7.65 mmol) and potassium acetate (1.50 g, 15.3 mmol) was stirred under heating at 70° C. for 8 hours. The reaction mixture was cooled to room temperature and then concentrated under reduced pressure. The residue thus obtained was caused to pass through a short column (silica gel, ethyl acetate) and the eluate was concentrated under reduced pressure. The residue thus obtained was subjected to silica gel column chromatography, and the fraction obtained from the hexane:ethyl acetate (=2:3) eluate was concentrated under reduced pressure to give the title compound (1.26 g, 62%) as a white solid.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Name
sodium 4-chlorobenzenesulfinate
Quantity
1.52 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
62%

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